2-(5-Bromo-2-fluorophenyl)propan-2-ol
Overview
Description
2-(5-Bromo-2-fluorophenyl)propan-2-ol, commonly known as BFP, is a synthetic compound with a wide range of applications in scientific research. BFP is a highly reactive compound with a low boiling point, making it an ideal choice for a variety of experiments. BFP is also a relatively inexpensive compound, making it a popular choice for use in research.
Scientific Research Applications
Solvent Polarity and Reaction Kinetics
The reaction kinetics of 2-bromo-5-nitro thiophene with piperidine, using a solvent mixture including propan-2-ol, indicates significant variations in reaction rates depending on solvent polarity. This suggests the potential of 2-(5-Bromo-2-fluorophenyl)propan-2-ol in studying solvent effects on chemical reactions (Harifi‐Mood, Rahmati, & Gholami, 2011).
Synthesis of Chromans
Research on the synthesis of chromans using 3-(o-Fluorophenyl)propan-1-ol, a compound structurally related to this compound, suggests possible applications in the synthesis of chromans and related compounds (Houghton, Voyle, & Price, 1980).
Polymerization and Material Science
The compound has been utilized in the synthesis of poly(3-hexylthiophene) as a model conjugated polymer, demonstrating its potential application in material science and polymerization processes (Shih et al., 2018).
Synthesis of Fluorophenyl Compounds
Studies on the synthesis of various fluorophenyl compounds, including 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, hint at the relevance of this compound in the synthesis of similar fluorinated organic compounds (Tan Bin, 2010).
Development of Radioligands
The compound's structural analogues have been explored for their potential as radioligands, suggesting possible applications in medical imaging or drug development (Guarna et al., 2001).
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMQKCIOJEAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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